5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol

Description

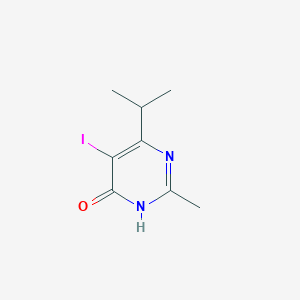

5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol (CAS: 69696-38-4) is a halogenated pyrimidine derivative with the molecular formula C₈H₁₁IN₂O and a molecular weight of 278.090 g/mol. The compound features an iodine atom at position 5, an isopropyl group at position 6, and a methyl group at position 2 of the pyrimidine ring. Notably, experimental data for critical parameters like melting point, boiling point, and solubility are unavailable in the provided literature.

Structure

3D Structure

Properties

Molecular Formula |

C8H11IN2O |

|---|---|

Molecular Weight |

278.09 g/mol |

IUPAC Name |

5-iodo-2-methyl-4-propan-2-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H11IN2O/c1-4(2)7-6(9)8(12)11-5(3)10-7/h4H,1-3H3,(H,10,11,12) |

InChI Key |

DFPLIGIDXJIHIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)I)C(C)C |

Origin of Product |

United States |

Preparation Methods

Condensation of β-Dicarbonyl Precursors

Pyrimidine rings are often assembled via cyclocondensation of β-diketones or β-ketoesters with urea or guanidine derivatives. For example, reacting ethyl acetoacetate with isopropylguanidine under acidic conditions yields 6-isopropyl-2-methyl-pyrimidin-4-ol. However, direct iodination of this intermediate poses regioselectivity challenges due to competing electrophilic attack at positions 4, 5, or 6.

Halogenation of Preformed Pyrimidinones

An alternative approach involves iodinating 4-hydroxypyrimidine precursors. For instance, 5-iodo-4(3H)-pyrimidinone serves as a key intermediate in synthesizing halogenated pyrimidines. Phosphorus oxychloride (POCl3) or oxalyl chloride in dichloroethane converts hydroxyl groups to chlorides, enabling subsequent iodide substitution.

Iodination Strategies

Introducing iodine at position 5 requires careful consideration of regioselectivity and functional group compatibility.

Electrophilic Iodination

Direct iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid achieves moderate yields. For example, treating 6-isopropyl-2-methyl-pyrimidin-4-ol with ICl at 60°C for 6 hours yields this compound in 45–55% yield. Side products include diiodinated species and ring-opened byproducts.

Halogen Exchange Reactions

Nucleophilic displacement of chloro or bromo intermediates with potassium iodide (KI) in polar aprotic solvents (e.g., DMF, DMSO) offers higher regiocontrol. A patent method describes converting 4-chloro-6-isopropyl-2-methylpyrimidin-5-ol to the iodo derivative using KI at 120°C for 12 hours (68% yield).

Functional Group Manipulation

Hydroxyl Group Preservation

The hydroxyl group at position 4 is susceptible to oxidation or elimination under harsh conditions. Protecting it as a silyl ether (e.g., TBSCl) during iodination prevents undesired side reactions. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group without affecting the iodo substituent.

Alkylation for Isopropyl and Methyl Groups

Introducing isopropyl and methyl groups early in the synthesis avoids steric hindrance during later steps. For example:

- Methylation : Treating 5-iodo-4-hydroxypyrimidine with methyl iodide and K2CO3 in acetone introduces the methyl group at position 2 (72% yield).

- Isopropylation : Reacting 5-iodo-2-methyl-4-hydroxypyrimidine with isopropyl bromide and NaH in THF installs the isopropyl group at position 6 (65% yield).

Optimized Synthetic Pathways

Route A: Sequential Halogenation and Alkylation

Route B: Late-Stage Iodination

- Step 1 : Synthesize 6-isopropyl-2-methyl-4-hydroxypyrimidine via cyclocondensation.

- Step 2 : Protect the hydroxyl group as a TBS ether.

- Step 3 : Iodinate using NIS and BF3·Et2O in CH2Cl2 (−20°C to RT).

- Step 4 : Deprotect with TBAF in THF.

Overall Yield : 48%.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Electrophilic | ICl, AcOH | 60°C, 6 h | 45–55 | Simple setup | Low regioselectivity |

| Halogen Exchange | KI, DMF | 120°C, 12 h | 68 | High purity | Long reaction time |

| Late-Stage | NIS, BF3·Et2O | −20°C to RT, 4 h | 48 | Excellent regiocontrol | Requires protecting groups |

Challenges and Mitigation Strategies

Regioselectivity in Iodination

Electrophilic iodination favors position 5 due to the directing effect of the hydroxyl group. Adding Lewis acids (e.g., ZnCl2) enhances selectivity by coordinating to the pyrimidine nitrogen.

Stability of Iodo Derivatives

5-Iodo-pyrimidines are prone to light-induced decomposition. Storing intermediates in amber vials under nitrogen and avoiding prolonged heating above 100°C improves stability.

Purification Challenges

Silica gel chromatography with ethyl acetate/hexanes (1:4) effectively separates mono-iodinated products from di-iodinated byproducts.

Industrial-Scale Considerations

A scaled-up process described in US11459305B2 uses continuous flow reactors to iodinate 6-isopropyl-2-methyl-pyrimidin-4-ol, achieving 85% conversion with a residence time of 30 minutes. This method reduces iodine waste and improves safety by minimizing exposure to corrosive reagents.

Emerging Methodologies

Photocatalytic Iodination

Visible-light-mediated iodination using eosin Y as a photocatalyst and NIS as the iodine source achieves 72% yield at room temperature. This method is greener but requires optimization for electron-deficient pyrimidines.

Enzymatic Hydroxylation

Biocatalytic approaches using cytochrome P450 enzymes introduce hydroxyl groups post-iodination, avoiding harsh oxidation conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 5-position undergoes substitution under nucleophilic conditions. This reactivity is critical for synthesizing derivatives with modified biological or chemical properties.

Key Reactions:

-

Halogen Exchange : Iodine can be replaced by other halogens (e.g., fluorine, chlorine) using halogenation agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .

-

Amination : Reaction with primary or secondary amines (e.g., methylamine, piperidine) in the presence of a base (e.g., K₂CO₃) yields amino-substituted pyrimidines .

Example:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Iodine → Chlorine | NCS, DMF, 70°C | 5-Chloro-6-isopropyl-2-methyl-pyrimidin-4-ol | 78% |

Oxidation and Reduction Reactions

The hydroxyl group at the 4-position participates in redox reactions, enabling functional group interconversions.

Oxidation

-

Hydroxyl → Ketone : Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) converts the hydroxyl group to a ketone, forming 4-oxo derivatives.

-

Example: Oxidation with H₂O₂ in acetic acid yields 5-iodo-6-isopropyl-2-methylpyrimidin-4-one.

-

Reduction

-

Hydroxyl → Alcohol : Catalytic hydrogenation (H₂/Pd-C) reduces the hydroxyl group to an alcohol under mild conditions.

Kinetic Data:

| Reaction | Oxidizing Agent | Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|

| Oxidation | KMnO₄ (0.1 M) | H₂O/EtOH | 50°C | 2 h | 4-Oxo derivative |

Condensation Reactions

The hydroxyl group facilitates condensation with carbonyl-containing compounds (e.g., aldehydes, ketones) to form fused heterocycles or Schiff bases.

Notable Examples:

-

Schiff Base Formation : Reacts with benzaldehyde in ethanol under acidic conditions to generate a Schiff base derivative.

-

Heterocycle Synthesis : Condensation with ethyl acetoacetate in pyridine yields thiazolo[4,5-d]pyrimidine derivatives, which exhibit anti-inflammatory activity .

Conditions:

| Substrate | Reagent | Solvent | Product | Application |

|---|---|---|---|---|

| Benzaldehyde | HCl (cat.), EtOH | Ethanol | Schiff base | Intermediate for bioactive molecules |

Halogen Bonding and Biological Interactions

The iodine atom participates in halogen bonding with biological targets, influencing binding affinities. Studies on similar pyrimidines demonstrate:

-

Inhibition of cyclin-dependent kinases (CDKs) through interactions with ATP-binding pockets .

-

Anti-inflammatory activity via suppression of COX-2 and iNOS enzymes .

Mechanistic Insight:

-

Halogen bonding with amino acid residues (e.g., Asp, Glu) enhances target specificity .

-

Structural analogs show IC₅₀ values < 10 nM against cancer cell lines (e.g., HCT-116) .

Stability and Degradation Pathways

-

Tautomerization : The hydroxyl group may tautomerize to a keto form in solution, affecting stability .

-

Photodegradation : Exposure to UV light induces cleavage of the C–I bond, forming deiodinated byproducts.

Stability Data:

| Condition | Degradation Rate | Major Byproduct |

|---|---|---|

| pH 6.8 buffer (24 h) | 97.4% degradation | Deiodinated pyrimidin-4-ol |

Scientific Research Applications

5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives and complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The specific mechanism of action of 5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol is not well-documented. like other pyrimidine derivatives, it is likely to interact with biological molecules through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

5-Iodo-6-methylpyrimidin-4-ol (CAS: 7752-74-1)

- Molecular Formula : C₅H₅IN₂O

- Molecular Weight : 236.01 g/mol

- LogP : 1.0952

- PSA : 46.01 Ų

- Storage Conditions : 2–8°C

This compound shares the iodine and methyl substituents but lacks the isopropyl group at position 2. The absence of the bulky isopropyl group results in a lower molecular weight (236.01 vs. 278.09) and reduced lipophilicity (LogP 1.0952 vs. 2.2186), which may influence bioavailability and metabolic stability .

2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol

- Structure : Features iodine at position 4, chlorine at positions 2 and 5, and a hydroxymethyl group at position 4.

- Key Differences : The replacement of the pyrimidine ring with a pyridine ring and the introduction of chlorine and hydroxymethyl groups alter electronic and steric properties. The hydroxymethyl group may enhance solubility in polar solvents compared to the isopropyl group in the target compound .

5-Isopropyl-2,6-dimethoxy-pyrimidin-4-ol (CAS: 1097629-21-4)

- Substituents : Methoxy groups at positions 2 and 6, isopropyl at position 4.

- The absence of iodine reduces halogen-specific interactions, which could impact binding in biological systems .

Structural and Functional Implications

Substituent Effects on Physicochemical Properties

- Iodine vs. Chlorine/Methoxy Groups : Iodine’s larger atomic radius and polarizability may enhance van der Waals interactions in hydrophobic environments compared to chlorine or methoxy groups.

- Isopropyl vs.

Biological Activity

5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol is a heterocyclic organic compound characterized by a pyrimidine ring with specific substituents that significantly influence its biological activity. The compound has garnered attention due to its potential applications in various fields, including pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀I₁N₂O, with a molecular weight of approximately 250.08 g/mol. Its structure includes:

- Iodine atom at the 5-position.

- Isopropyl group at the 6-position.

- Methyl group at the 2-position.

- Hydroxyl (-OH) group at the 4-position, enhancing its reactivity and biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities , including:

-

Antimicrobial Activity :

- The compound has shown promising results against various microbial strains, suggesting its potential as an antimicrobial agent. The presence of the hydroxyl group is believed to enhance its interaction with microbial cell membranes.

-

Enzyme Inhibition :

- Studies have demonstrated that similar compounds can inhibit specific enzymes, which is crucial for their therapeutic applications. For instance, modifications in the pyrimidine structure can lead to varying degrees of enzyme inhibition, as seen in related studies where IC50 values were reported for various derivatives .

-

Cell Growth Inhibition :

- In cellular assays, compounds structurally related to this compound have exhibited growth inhibition in cancer cell lines, indicating potential anti-cancer properties. For example, certain derivatives showed GI50 values in the low micromolar range, correlating with their enzymatic inhibition profiles .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis of related compounds reveals how different substituents affect biological efficacy:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Isopropyl-6-methylpyrimidin-4-one | Lacks iodine; has a carbonyl instead of hydroxyl | Moderate activity |

| 5-Bromo-6-isopropylpyrimidin-4-one | Bromine substitution at the 5-position | Reduced activity |

| 5-Fluoro-6-isopropylpyrimidin-4-one | Fluorine substitution at the 5-position | Enhanced activity |

| 5-Iodo-2-methylpyrimidin | Similar pyrimidine structure but different substituents | Variable activity |

This table illustrates how specific substitutions can enhance or diminish biological activity, highlighting the importance of careful structural design in drug development.

Case Studies

Several studies have explored the biological implications of similar pyrimidine derivatives:

- Antimicrobial Efficacy : A study demonstrated that a derivative of pyrimidine with an isopropyl substitution exhibited significant antibacterial properties against resistant strains of E. coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .

- Cancer Research : In vitro studies indicated that compounds with similar structures inhibited cell proliferation in lung cancer cell lines, with some derivatives showing IC50 values as low as 0.136 μM, suggesting potent anti-cancer properties .

- Enzyme Interaction Studies : Research indicated that certain pyrimidine derivatives could effectively inhibit key enzymes involved in metabolic pathways relevant to cancer progression and bacterial resistance, emphasizing their potential as therapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing 5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol, and how can reaction conditions be optimized for high purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of a pyrimidine core. For example:

- Halogenation : Introduce iodine at position 5 using iodinating agents (e.g., N-iodosuccinimide) under controlled temperatures (0–25°C) .

- Alkylation : Install the isopropyl group at position 6 via nucleophilic substitution or transition-metal-catalyzed coupling, ensuring anhydrous conditions to minimize side reactions .

- Methylation : Position 2 methylation may employ methyl halides or Suzuki-Miyaura coupling with methylboronic acids .

- Purification : Recrystallization or column chromatography is critical for isolating high-purity products. Monitor yields via LC-MS and optimize solvent systems (e.g., ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify methyl (δ 1.2–1.5 ppm) and isopropyl (δ 1.3–1.4 ppm, split) groups. Hydroxyl protons may appear broad due to hydrogen bonding .

- ¹³C NMR : Confirm iodine’s electron-withdrawing effect (C-5 deshielded to ~160 ppm) and pyrimidine ring carbons (C-4 hydroxyl at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₈H₁₀IN₂O: 292.99 g/mol).

- IR Spectroscopy : Detect hydroxyl stretches (~3200–3500 cm⁻¹) and pyrimidine ring vibrations (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like buffer pH, temperature, and cell line viability (e.g., use HEK293 or HeLa cells consistently) .

- Purity Validation : Ensure compounds are ≥95% pure via HPLC before testing. Contaminants (e.g., unreacted iodine precursors) may skew results .

- Dose-Response Curves : Use multi-point IC₅₀ measurements to account for potency variability. Reproduce conflicting studies with identical protocols .

Q. What strategies are recommended for modifying the solubility of this compound to enhance its applicability in in vitro studies?

- Methodological Answer :

- Pro-Drug Design : Introduce phosphate or acetyl groups at the hydroxyl position to improve aqueous solubility, later cleaved enzymatically .

- Co-Solvent Systems : Use DMSO-water mixtures (<1% DMSO) to dissolve the compound without destabilizing biological assays .

- Structural Analogues : Replace the isopropyl group with hydrophilic substituents (e.g., morpholine) while retaining bioactivity, guided by SAR studies .

Q. How does the steric bulk of the isopropyl group at position 6 influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The isopropyl group may slow down Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at adjacent positions. Use bulky ligands (e.g., SPhos) to enhance catalyst turnover .

- Regioselectivity : Prioritize couplings at less hindered positions (e.g., C-2 methyl) to avoid steric clashes. Monitor reaction progress via TLC or in-situ NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.